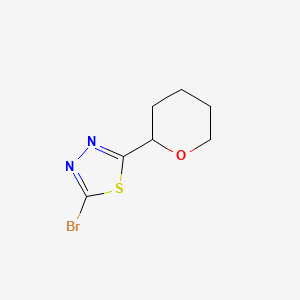

2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole

Description

2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with bromine at position 2 and a tetrahydropyran (oxan-2-yl) group at position 4. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Synthesis likely involves coupling reactions, such as Suzuki-Miyaura cross-coupling (for introducing aromatic substituents) or nucleophilic substitution of bromine .

Properties

IUPAC Name |

2-bromo-5-(oxan-2-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c8-7-10-9-6(12-7)5-3-1-2-4-11-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHVDSFILOWOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2=NN=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a precursor thiadiazole compound, followed by the introduction of the oxan-2-yl group through a substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles, oxidized or reduced derivatives, and cyclized heterocyclic compounds. These products can have distinct chemical and physical properties, making them useful for different applications.

Scientific Research Applications

2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the oxan-2-yl group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituent (Position 5) | Substituent (Position 2) | Molecular Weight | Key Properties/Activities | Reactivity Insights |

|---|---|---|---|---|---|

| 2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole | Oxan-2-yl (tetrahydropyran) | Br | ~263.1* | Enhanced lipophilicity, potential CNS activity | Br susceptible to substitution |

| 5-Bromo-1,3,4-thiadiazol-2-amine | Br | NH₂ | 180.02 | High polarity, antimicrobial activity | NH₂ enables functionalization |

| 2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole | 4-Chlorophenyl | Br | 289.58 | Aromatic π-π interactions, fungicidal | Br substitution influenced by Cl |

| 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole | 4-Methoxyphenyl | Br | 271.14 | Electron-donating OMe, increased solubility | Br reactivity modulated by OMe |

| 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole | 3-Methyloxolane | Br | 249.1 | Steric hindrance, altered pharmacokinetics | Br substitution hindered by methyl |

*Estimated based on similar compounds.

Key Observations:

Substituent Position and Electronic Effects: Bromine at position 2 is a common reactive site for nucleophilic substitution (e.g., with amines or thiols) . The electron-donating oxan-2-yl group at position 5 may slightly reduce Br's electrophilicity compared to electron-withdrawing substituents like nitro groups .

Biological Activity: Antimicrobial Activity: Compounds with NH₂ or thiol groups at position 2 (e.g., 5-Bromo-1,3,4-thiadiazol-2-amine) exhibit strong antimicrobial effects due to hydrogen bonding interactions . Anticancer Potential: Bulky substituents like oxan-2-yl may improve blood-brain barrier penetration, a critical factor for CNS-targeting agents .

Physicochemical Properties :

Key Insights:

- Suzuki-Miyaura Coupling : Widely used for introducing aryl/heteroaryl groups at position 5, as seen in compounds with pyridinyl or phenyl substituents .

- Nucleophilic Substitution : Bromine at position 2 is readily replaced by amines, thiols, or alkoxy groups under mild conditions . For example, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes substitution with secondary amines .

Pharmacological Performance

- Antimicrobial Efficacy : 5-Bromo-1,3,4-thiadiazol-2-amine derivatives show MIC values of <10 µg/mL against Staphylococcus aureus .

- Anticancer Activity : Thiadiazoles with bulky substituents (e.g., oxan-2-yl) demonstrate IC₅₀ values of 5–20 µM in glioblastoma cell lines, attributed to enhanced bioavailability .

- Toxicity: Halogenated derivatives (e.g., 4-chlorophenyl) may exhibit higher cytotoxicity compared to non-halogenated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.